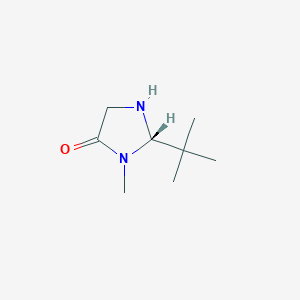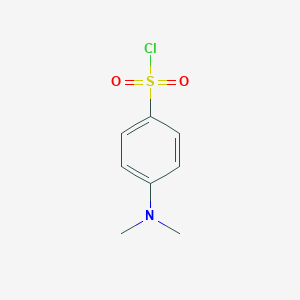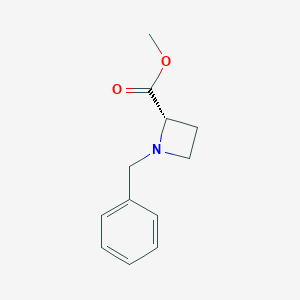
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane
Vue d'ensemble
Description
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane is a chiral C2-symmetric ligand. It is widely used in the field of asymmetric catalysis, particularly in the formation of metal complexes that serve as catalysts for asymmetric hydrogenation reactions . This compound is known for its high efficiency and selectivity, making it a privileged ligand in various catalytic processes .
Applications De Recherche Scientifique
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that this compound is a type of chiral ligand , which are often used in asymmetric synthesis to induce chirality into a molecule.
Mode of Action
This complex then undergoes a reaction where the chiral ligand controls the stereochemistry of the product .
Biochemical Pathways
Chiral ligands are generally used in various chemical reactions, including hydrogenation, hydroformylation, and others . The exact downstream effects would depend on the specific reaction and the other reactants involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reaction it’s used in. As a chiral ligand, it can induce chirality into a molecule, resulting in the formation of a specific enantiomer . This can have significant effects, as different enantiomers of a molecule can have different biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane can be synthesized through a multi-step process involving the reaction of appropriate phosphine precursors with ethylene derivatives. The synthesis typically involves the use of chiral phosphine ligands and controlled reaction conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain the final product with high enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane primarily undergoes coordination reactions with metal complexes to form active catalysts. These catalysts are then used in various asymmetric hydrogenation reactions .
Common Reagents and Conditions
The compound is typically used in combination with transition metals such as rhodium and ruthenium. The reactions are carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of hydrogen gas .
Major Products Formed
The major products formed from reactions involving this compound are enantioenriched compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Comparaison Avec Des Composés Similaires
1,2-Bis((2R,5R)-2,5-diisopropylphospholan-1-yl)ethane is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. Similar compounds include:
1,2-Bis[(2S,5S)-2,5-diphenylphospholano]ethane: Known for its use in asymmetric hydrogenation of allylic sulfoxides.
1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene: Used in the preparation of rhodium metal complexes for catalytic applications.
1,2-Bis[(2R,5R)-2,5-diethylphospholano]ethane: Another chiral ligand used in asymmetric catalysis.
These compounds share similar applications but differ in their specific structural features and the types of reactions they catalyze.
Propriétés
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44P2/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8/h15-22H,9-14H2,1-8H3/t19-,20-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVIFEWWPYKALC-GXRSIYKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144734 | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136705-63-0 | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136705-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,2′R,5R,5′R)-1,1′-(1,2-Ethanediyl)bis[2,5-bis(1-methylethyl)phospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)







